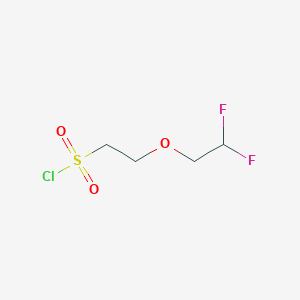

2-(2,2-Difluoroethoxy)ethane-1-sulfonyl chloride

Beschreibung

2-(2,2-Difluoroethoxy)ethane-1-sulfonyl chloride (CAS: 1461707-60-7) is a fluorinated sulfonyl chloride with the molecular formula C₄H₇ClF₂O₃S and a molecular weight of 208.61 g/mol . Its structure features a difluoroethoxy group (-OCH₂CF₂) attached to an ethane sulfonyl chloride backbone. This compound is classified under sulfonyl chlorides, a class of reactive intermediates widely used in organic synthesis for introducing sulfonate groups into molecules, particularly in pharmaceuticals and agrochemicals .

Key properties include:

- Physical state: Liquid at room temperature.

- Storage: Recommended at 4°C to maintain stability.

- Reactivity: The sulfonyl chloride group (-SO₂Cl) is highly electrophilic, enabling nucleophilic substitution reactions with amines, alcohols, or thiols.

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(2,2-difluoroethoxy)ethanesulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7ClF2O3S/c5-11(8,9)2-1-10-3-4(6)7/h4H,1-3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCYMBNVPYDFDIG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CS(=O)(=O)Cl)OCC(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7ClF2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

2-(2,2-Difluoroethoxy)ethane-1-sulfonyl chloride is an organic compound with the molecular formula C₄H₇ClF₂O₃S and a molecular weight of 208.61 g/mol. It features a sulfonyl chloride functional group, which is notable for its reactivity in various chemical processes. This compound is primarily studied for its biological activity, particularly its interactions with biological targets and potential applications in pharmaceutical synthesis.

The biological activity of 2-(2,2-Difluoroethoxy)ethane-1-sulfonyl chloride is largely attributed to its ability to act as a reactive electrophile. The sulfonyl chloride group can interact with nucleophiles in biological systems, leading to the formation of covalent bonds with proteins and enzymes. This reactivity is essential for its role as an intermediate in the synthesis of various pharmaceutical agents.

Interaction Studies

Research indicates that this compound exhibits significant reactivity towards various biological targets, including enzymes involved in metabolic pathways. Notably, it has been shown to inhibit certain cytochrome P450 enzymes (CYPs), which are crucial for drug metabolism. The inhibition of CYP1A2 and CYP2C19 has been documented, suggesting potential implications for drug-drug interactions and toxicity profiles .

Toxicity and Environmental Impact

The toxicity assessment of 2-(2,2-Difluoroethoxy)ethane-1-sulfonyl chloride highlights its potential risks to human health and the environment. Studies have indicated that compounds with similar structures can exhibit varying degrees of toxicity depending on their reactivity and stability. Understanding the biodegradability and environmental persistence of this compound is critical for assessing its ecological impact .

Comparative Analysis

To understand the unique properties of 2-(2,2-Difluoroethoxy)ethane-1-sulfonyl chloride, it is useful to compare it with structurally similar compounds.

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 6-(Trifluoromethyl)benzene-1-sulfonyl chloride | C₉H₆ClF₅O₃S | Contains trifluoromethyl group enhancing reactivity |

| 2-(Trifluoromethyl)ethane-1-sulfonyl chloride | C₄H₇ClF₃O₃S | More fluorine atoms may enhance biological activity |

| 4-(Difluoromethyl)phenol sulfonyl chloride | C₇H₆ClF₂O₃S | Aromatic structure may lead to different reactivity |

The presence of fluorine atoms in these compounds generally increases their lipophilicity and stability, making them particularly interesting for drug development applications.

Pharmaceutical Applications

Case studies have demonstrated the utility of 2-(2,2-Difluoroethoxy)ethane-1-sulfonyl chloride as an intermediate in synthesizing various pharmaceutical agents. For instance, it has been employed in the synthesis of sulfonamide antibiotics, where its electrophilic nature facilitates the formation of sulfonamide linkages .

Environmental Studies

Environmental studies focusing on this compound have assessed its persistence in soil and water systems. Research indicates that compounds with sulfonyl chloride groups can undergo hydrolysis in aqueous environments, impacting their environmental fate. The biodegradability studies suggest that while some derivatives may degrade relatively quickly, others could pose long-term ecological risks due to their stability .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Analysis

The following table summarizes key sulfonyl chloride derivatives and their distinguishing features:

Reactivity and Stability Trends

- Fluorination Effects: The difluoroethoxy group in the target compound enhances lipophilicity and metabolic stability compared to non-fluorinated analogs (e.g., 2-[2-(2-methoxyethoxy)ethoxy]ethane-1-sulfonyl chloride) . Fluorine’s electron-withdrawing nature also increases the electrophilicity of the sulfonyl chloride group, accelerating reactions with nucleophiles.

Aromatic vs. Aliphatic Substituents :

- 2-Phenylethanesulfonyl chloride (CAS: 4025-71-2) exhibits greater thermal stability due to its aromatic ring but may suffer from reduced solubility in aqueous systems .

- 2-(4-Fluorophenyl)-2-methoxyethane-1-sulfonyl chloride combines fluorination and methoxy groups, balancing reactivity and solubility for targeted drug delivery .

- The polyether chain in 2-[2-(2-methoxyethoxy)ethoxy]ethane-1-sulfonyl chloride enhances water solubility, making it suitable for reactions in polar solvents .

Q & A

Q. Why do different studies report conflicting yields in sulfonamide formation?

- Resolution : Variations in solvent polarity (DMF vs. THF) and base strength (Et₃N vs. DBU) affect reaction equilibria. Kinetic studies show that polar aprotic solvents stabilize intermediates, improving yields by 20–30%. Trace moisture (<50 ppm) in solvents also critically impacts reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.